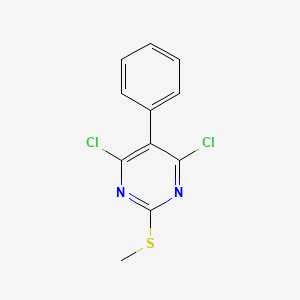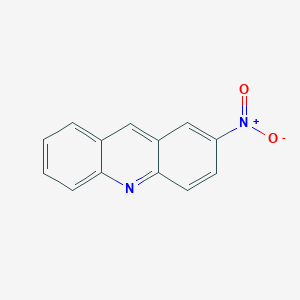
2-Nitroacridine
Vue d'ensemble
Description
2-Nitroacridine is a derivative of acridine, a class of compounds that have been extensively researched over the years due to their wide range of applications in pharmacology and industry . Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences .
Synthesis Analysis
The synthesis of acridine derivatives involves various steps of synthetic transformation . For instance, when 2-aminobenzophenone was combined with cyclohexanone in the presence of TBHP and TFA at 110 °C, the end product was 9-phenylacridine .Molecular Structure Analysis
The molecular formula of this compound is C13H8N2O2 . It is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis
Acridine derivatives, including this compound, are known for their ability to donate electrons and their high thermal stability . They are also known for their intercalation into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.21 g/mol . It has a topological polar surface area of 58.7 Ų and a complexity of 302 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Corrosion Inhibition : 2-Nitroacridine derivatives have been studied for their potential as corrosion inhibitors. For instance, 2-nitroacridone showed promising results as a corrosion inhibitor for low carbon steel in acid solutions. The study utilized various techniques like weight loss measurement, potentiodynamic polarization measurement, and electrochemical impedance spectroscopy to evaluate its effectiveness. The maximum inhibition efficiency was found to be 94.96% at 25°C with a 5mM concentration of the compound, and it predominantly inhibited the anodic reaction (Aslam et al., 2020).
Cancer Research : this compound derivatives, particularly 1-nitroacridine derivatives, have been extensively studied for their application in cancer therapy. These compounds are known for their DNA-binding and cytotoxic properties in cancer cells. Research has focused on modifying these compounds to enhance their antitumor efficacy and reduce systemic toxicities. For example, a study on 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C-1748) demonstrated its high antitumor efficacy against human prostate cancer xenografts with low mutagenicity and toxicity (Ashok et al., 2007).
Mutagenic Potency Analysis : Comparative studies have been conducted to analyze the mutagenic potency of various 1-nitro-acridine derivatives. These studies are crucial for assessing the safety and potential side effects of these compounds as chemotherapeutic agents. For example, a study comparing C-857 and C-1748 found that C-1748 had significantly lower mutagenic potential while maintaining a high antitumor effect, making it a promising candidate for clinical development (Narayanan et al., 2005).
DNA Interaction and Apoptosis Induction : Research into this compound derivatives has also focused on their interaction with DNA and their ability to induce apoptosis in cancer cells. Studies have shown that these compounds can intercalate into DNA and induce cell death in various cancer cell lines. For instance, certain 1,3-dimethyl-6-nitroacridine derivatives were found to interact with DNA and effectively induce apoptosis in human breast cancer cells (Zhou et al., 2018).
Molecular Diode Development : Some studies have explored the use of this compound derivatives in the development of molecular diodes. These diodes can potentially be used in memory devices or nano-actuators, controlled by charging the molecule with a bias voltage (Derosa et al., 2003).
Mécanisme D'action
Target of Action
2-Nitroacridine, like other acridine derivatives, primarily targets DNA . The planar structure of acridine allows it to intercalate into the double-stranded DNA . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .
Mode of Action
The mode of action of this compound involves DNA intercalation . The planar form of acridine allows it to sandwich itself between the base pairs of the double helix, causing the helical structure to unwind . This intercalation is fueled by charge transfer and π-stacking interactions .
Biochemical Pathways
The intercalation of this compound into DNA affects various biological processes involving DNA and related enzymes . .
Pharmacokinetics
The development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Result of Action
This compound has been found to be effective in inducing apoptotic cell death . It was more effective than the basic compound A (9-chloro-1-nitroacridine) in inducing apoptosis . The cytotoxicity of this compound correlates with a decreased ability to reduce the tetrazolium salt XTT by mitochondria .
Safety and Hazards
Orientations Futures
Acridine derivatives, including 2-Nitroacridine, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a main topic of recent research .
Analyse Biochimique
Biochemical Properties
2-Nitroacridine plays a crucial role in biochemical reactions, particularly in its interactions with nucleic acids and proteins. This compound is known to intercalate into DNA, disrupting the helical structure and affecting DNA replication and transcription processes. The intercalation of this compound into DNA is facilitated by its planar aromatic structure, which allows it to insert between base pairs, leading to the unwinding of the DNA helix .
In addition to its interaction with DNA, this compound also interacts with various enzymes and proteins. For instance, it has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair. By inhibiting these enzymes, this compound can induce DNA damage and apoptosis in cancer cells . Furthermore, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis through the activation of DNA damage response pathways. This compound can also affect cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to alterations in gene expression and cellular metabolism .
In addition to its effects on cancer cells, this compound can influence the function of normal cells. For example, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis. By modulating these genes, this compound can alter cell proliferation and survival, which may have implications for its therapeutic use .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. At the molecular level, this compound exerts its effects primarily through DNA intercalation and enzyme inhibition. The intercalation of this compound into DNA disrupts the helical structure, leading to the inhibition of DNA replication and transcription .
Additionally, this compound inhibits topoisomerase enzymes by binding to their active sites, preventing them from catalyzing the necessary reactions for DNA replication and repair. This inhibition results in the accumulation of DNA damage and the activation of apoptosis pathways . Furthermore, this compound can modulate the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions, but its stability can be influenced by factors such as pH and temperature. Over time, this compound may undergo degradation, leading to a decrease in its biological activity .
Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged exposure to this compound can lead to persistent DNA damage and alterations in gene expression. These long-term effects may have implications for its use in therapeutic applications, as they suggest that this compound can exert lasting effects on target cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to induce DNA damage and apoptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed in animal studies, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage may not result in additional benefits and may instead lead to toxic effects. Therefore, careful dosage optimization is essential for the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction reactions. These metabolic processes can lead to the formation of reactive intermediates, which may contribute to its cytotoxic effects .
Additionally, this compound can affect metabolic flux and metabolite levels in cells. For example, it has been shown to alter the levels of nucleotides and other metabolites involved in DNA synthesis and repair. By modulating these metabolic pathways, this compound can influence cellular function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation .
In tissues, this compound can be distributed to different compartments, depending on its affinity for specific binding sites. For example, it has been observed to accumulate in the nucleus, where it can interact with DNA and exert its cytotoxic effects. The distribution of this compound can also be influenced by factors such as tissue perfusion and the presence of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it can intercalate into DNA and inhibit topoisomerase enzymes. The nuclear localization of this compound is facilitated by its planar aromatic structure, which allows it to penetrate the nuclear envelope and interact with nucleic acids .
In addition to its nuclear localization, this compound can also be found in other subcellular compartments, such as the cytoplasm and mitochondria. The presence of this compound in these compartments can influence its activity and function, as it can interact with different biomolecules and modulate various cellular processes .
Propriétés
IUPAC Name |
2-nitroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPQAGMSICPBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305402 | |
| Record name | 2-Nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29808-81-9 | |
| Record name | NSC170669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


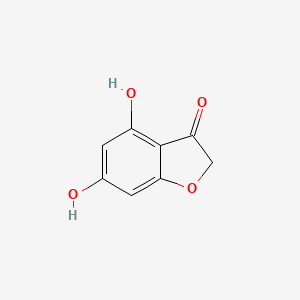

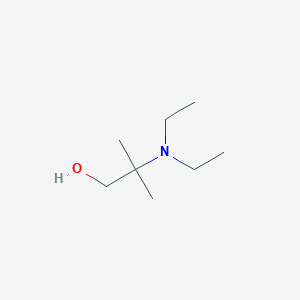

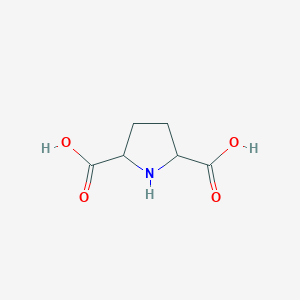

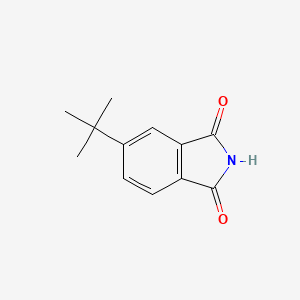
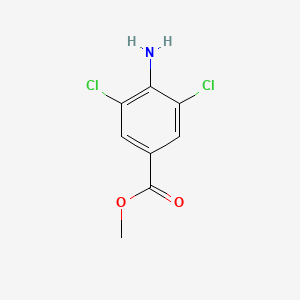

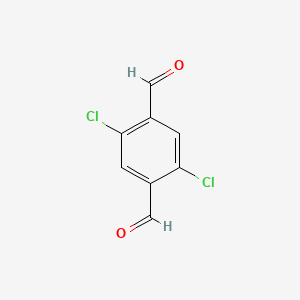
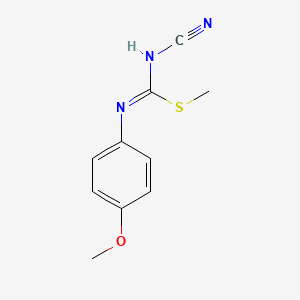
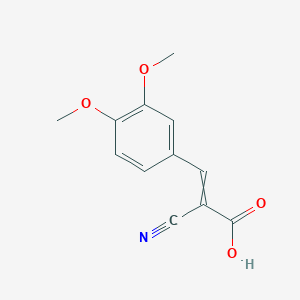
![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)
